(+)-Vestitol

説明

特性

IUPAC Name |

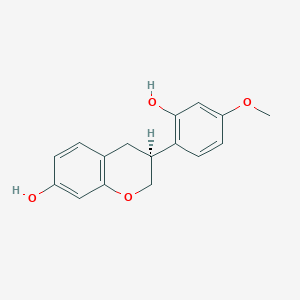

(3S)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFNNUXNVWYTI-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943131 |

Source

|

| Record name | 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20879-05-4 |

Source

|

| Record name | (+)-Vestitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20879-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Vestitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020879054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESTITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRP165YV4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Isoflavan (3S)-Vestitol: Physicochemical Properties, Biological Activity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Potent Isoflavan

Vestitol is a naturally occurring isoflavonoid, a class of polyphenolic compounds known for their diverse biological activities. It exists as two stereoisomers, or enantiomers: (3S)-Vestitol and (3R)-Vestitol. While structurally similar, these enantiomers can exhibit different biological effects. This guide focuses on the specific properties and activities of Vestitol, with a primary emphasis on the (3S)-enantiomer, which has been the subject of significant anti-inflammatory research.

A point of clarification is essential for researchers entering this field. The CAS Registry Number 35878-41-2 , provided in the topic, officially corresponds to (3R)-Vestitol , also known as (-)-Vestitol[1][2][3]. Its enantiomer, (3S)-Vestitol or (+)-Vestitol, is assigned CAS Number 20879-05-4 [2][4]. Much of the recent pharmacological literature, particularly concerning anti-inflammatory mechanisms, explicitly investigates the (3S) form, which is the focus of this whitepaper[5][6]. This guide will delve into its physicochemical characteristics, natural origins, potent anti-inflammatory mechanisms, and methodologies for its study, providing a comprehensive resource for its application in drug discovery and development.

Physicochemical Characterization

Vestitol belongs to the isoflavan class of flavonoids, characterized by a C6-C3-C6 skeleton. The absence of a double bond between C2 and C3 and a carbonyl group at C4 distinguishes it from isoflavones. This structural feature grants it greater conformational flexibility, which can be critical for its interaction with biological targets.

| Property | (3S)-Vestitol | (3R)-Vestitol |

| Synonyms | (+)-Vestitol | (-)-Vestitol |

| CAS Number | 20879-05-4[2][4] | 35878-41-2[1][2][3] |

| Molecular Formula | C₁₆H₁₆O₄[4][7][8] | C₁₆H₁₆O₄[1][2] |

| Molecular Weight | 272.29 g/mol [2][4][7] | 272.30 g/mol [2] |

| IUPAC Name | (3S)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[4][8] | (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol[1][3] |

| Chemical Class | Isoflavan, 4'-O-methylated isoflavonoid[8] | Isoflavan[1] |

| Appearance | Solid[9] | Solid |

Natural Occurrence and Isolation

(3S)-Vestitol is a phytoalexin, a compound produced by plants as a defense mechanism against pathogens. Its primary natural sources are of significant interest to natural product chemists.

-

Brazilian Red Propolis: This is one of the richest and most studied sources of Vestitol. Honeybees (Apis mellifera) produce it from the resinous exudate of the Dalbergia ecastaphyllum plant, a legume[10][11].

-

Leguminous Plants: Besides Dalbergia species, Vestitol is found in various other legumes, including those from the Glycyrrhiza genus (Licorice root), which are often used in dietary supplements[1][7][10].

General Isolation Workflow

The isolation of (3S)-Vestitol from natural sources like red propolis follows a standard phytochemical workflow. The rationale is to progressively enrich the target compound by separating it from a complex mixture based on its physicochemical properties, primarily polarity.

Caption: General workflow for the isolation and purification of (3S)-Vestitol.

Synthetic Approaches

While natural isolation is common, total synthesis provides a reliable source of enantiomerically pure Vestitol for research and development, free from co-contaminating natural products. Several synthetic routes have been reported, demonstrating the feasibility of its laboratory production. Key strategies often involve the construction of the core isoflavan skeleton. For instance, methods have been developed using a BBr₃-promoted tandem O-demethylation/cyclization reaction to rapidly build the pterocarpan core, which can then be selectively hydrogenated to yield Vestitol[12][13][14]. Another approach utilized an intramolecular Wittig olefination to create a key isoflav-3-ene intermediate, which is subsequently reduced to the isoflavan structure[15].

Core Pharmacological Profile: Anti-Inflammatory Mechanisms

The most compelling biological activity of (3S)-Vestitol is its potent anti-inflammatory effect, demonstrated in various cellular models, particularly macrophages and neutrophils[11][16]. It modulates key inflammatory pathways, positioning it as a promising candidate for inflammatory disorders.

Mechanism of Action in Macrophages

In the context of an inflammatory challenge, such as stimulation by bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of inflammatory mediators. (3S)-Vestitol intervenes at several critical points in this cascade.

Caption: (3S)-Vestitol inhibits LPS-induced inflammation in macrophages.

Causality Behind the Mechanism:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a cascade is initiated that leads to the activation of NF-κB, allowing it to move into the nucleus and switch on the genes for pro-inflammatory proteins[17]. (3S)-Vestitol has been shown to inhibit this pathway, preventing the transcription of key inflammatory mediators[2][5][10]. This is a primary reason for its potent anti-inflammatory effects, leading to a significant reduction in nitric oxide (NO), interleukins (IL-1α, IL-1β, IL-6), and tumor necrosis factor-alpha (TNF-α)[2][5][6].

-

Upregulation of Endogenous Inhibitors: Beyond direct inhibition, (3S)-Vestitol promotes the cell's own "braking" systems. It upregulates the expression of genes like Socs3 and Dab2[5][10][18]. These proteins are suppressors of cytokine signaling and act as a negative feedback loop to dampen the inflammatory response, contributing to the resolution of inflammation[17].

-

Macrophage Polarization: Chronic inflammation can be driven by pro-inflammatory M1-phenotype macrophages. (3S)-Vestitol has been shown to induce a shift towards an anti-inflammatory M2-like phenotype, which is involved in tissue repair and healing[2][19].

Potential Therapeutic Applications

The well-defined anti-inflammatory mechanism of (3S)-Vestitol makes it a strong candidate for development in diseases with a significant inflammatory component.

-

Periodontitis: This chronic inflammatory disease leads to the destruction of gum tissue and bone supporting the teeth. (3S)-Vestitol's ability to reduce inflammatory cytokines and down-regulate tissue-destructive enzymes like matrix metalloproteinases (MMPs) makes it a promising agent for periodontitis treatment[6][10][18].

-

Atherosclerosis: The formation of atherosclerotic plaques is now understood to be an inflammatory process. By reducing macrophage activation and the expression of adhesion molecules (Icam-1) that facilitate inflammatory cell infiltration into blood vessel walls, (3S)-Vestitol could help mitigate the progression of atherosclerosis[5][6][10][18].

-

Other Inflammatory Conditions: Its mechanisms suggest potential utility in other chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease, though further research is required[5].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, standardized protocols are essential for evaluating the bioactivity of (3S)-Vestitol.

Protocol: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a common workflow to assess the ability of (3S)-Vestitol to suppress an inflammatory response in a murine macrophage cell line.

Objective: To quantify the inhibitory effect of (3S)-Vestitol on the production of Nitric Oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Methodology Workflow:

Caption: Step-by-step workflow for assessing the anti-inflammatory activity.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Rationale: This provides a standard and reproducible cell model for studying macrophage-mediated inflammation.

-

-

Cell Seeding:

-

Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Allow the cells to adhere by incubating overnight.

-

Rationale: A specific cell density ensures consistent results, and overnight incubation allows cells to recover and attach firmly before treatment.

-

-

Treatment:

-

Prepare stock solutions of (3S)-Vestitol in DMSO and dilute to final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in cell culture medium. The final DMSO concentration should be non-toxic (<0.1%).

-

Remove the old medium and pre-treat the cells with the (3S)-Vestitol dilutions for 1-2 hours.

-

Controls: Include a "vehicle control" (medium with DMSO only) and a "negative control" (medium only).

-

Rationale: Pre-treatment allows the compound to enter the cells and be available to act on signaling pathways immediately upon inflammatory stimulation.

-

-

Stimulation:

-

Add Lipopolysaccharide (LPS) from E. coli to all wells (except the negative control) to a final concentration of 1 µg/mL.

-

Rationale: LPS is a potent activator of the TLR4 receptor on macrophages, reliably inducing a strong pro-inflammatory response that mimics bacterial infection.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Rationale: This time frame is sufficient for the transcription and translation of inflammatory mediators and their release into the supernatant.

-

-

Endpoint Analysis:

-

Cell Viability (Trustworthiness Check): Before analyzing inflammation, assess cell viability using an MTT or similar assay on a parallel plate to ensure the observed effects are not due to cytotoxicity.

-

Nitric Oxide Measurement (Griess Assay): Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent. Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only group indicates inhibition of NO production[6][18].

-

Cytokine Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of specific cytokines like TNF-α and IL-6 in the collected supernatants, following the manufacturer's instructions.

-

Conclusion and Future Directions

(3S)-Vestitol has emerged from a natural product curiosity to a well-characterized anti-inflammatory agent with significant therapeutic potential. Its mechanism, centered on the potent inhibition of the NF-κB pathway and the upregulation of endogenous anti-inflammatory regulators, provides a solid foundation for its development as a therapeutic for diseases like periodontitis and atherosclerosis[5][6][10]. The ability to synthesize this compound enantioselectively opens the door for advanced preclinical development[12][15].

Future research should focus on in-depth preclinical studies, including evaluating its in vivo efficacy in animal models of chronic inflammation, investigating its pharmacokinetic and pharmacodynamic profile, and establishing a comprehensive safety and toxicology report. These steps are critical to translating the profound cellular effects of (3S)-Vestitol into a clinically viable therapeutic agent.

References

-

Franchin, M., et al. (2022). Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages. Pharmaceuticals (Basel), 15(5), 553. [Link]

-

Bueno-Silva, B., et al. (2022). Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages. National Center for Biotechnology Information (PMC). [Link]

-

Franchin, M., et al. (2016). Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action. ResearchGate. [Link]

-

Bueno-Silva, B., et al. (2022). Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages. PubMed. [Link]

-

Bueno-Silva, B., et al. (2022). (PDF) Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages. ResearchGate. [Link]

-

Franchin, M., et al. (2016). Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action. ACS Publications. [Link]

-

Bueno-Silva, B., et al. (2022). Molecular mechanisms of (3S)-vestitol anti-inflammatory actions in LPS... ResearchGate. [Link]

-

Chemsrc. (n.d.). Vestitol | CAS#:35878-41-2. Chemsrc.com. Retrieved February 15, 2026. [Link]

-

NP-MRD. (2022). Showing NP-Card for (+)-Vestitol (NP0051494). NP-MRD Database. [Link]

-

ResearchGate. (2022). Chemical structure of (3S)-vestitol, isolated from Brazilian red propolis. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (+)-Vestitol. PubChem Compound Database. Retrieved February 15, 2026. [Link]

-

Gao, J., et al. (2023). Total Synthesis of Vestitol and Medicarpin. ResearchGate. [Link]

-

Luniwal, A., & Erhardt, P. W. (2011). Total Syntheses of (±)-Vestitol and Bolusanthin III Using a Wittig Strategy. ResearchGate. [Link]

-

DC Chemicals. (2026). Vestitol|35878-41-2|MSDS. DC Chemicals. [Link]

-

CAS Common Chemistry. (n.d.). (-)-Vestitol. CAS. Retrieved February 15, 2026. [Link]

-

Gao, J., et al. (2023). Total Synthesis of Vestitol and Medicarpin. Thieme Chemistry. [Link]

Sources

- 1. CAS 35878-41-2: (-)-Vestitol | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. (+)-Vestitol | C16H16O4 | CID 177149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages [mdpi.com]

- 6. Anti-Inflammatory Effects of (3 S)-Vestitol on Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vestitol | CAS#:35878-41-2 | Chemsrc [chemsrc.com]

- 8. NP-MRD: Showing NP-Card for (+)-Vestitol (NP0051494) [np-mrd.org]

- 9. Vestitol|35878-41-2|MSDS [dcchemicals.com]

- 10. Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Bioactive Isoflavonoids in Brazilian Red Propolis: A Technical Guide to Extraction, Mechanisms, and Translational Potential

Executive Overview

Brazilian Red Propolis (BRP) represents a highly specialized phytochemical matrix, distinct from the more common green or brown propolis varieties. Originating primarily from the resinous exudates of the mangrove plant Dalbergia ecastaphyllum[1], BRP is defined by an exceptionally high concentration of bioactive isoflavonoids, pterocarpans, and chalcones. For drug development professionals and analytical chemists, BRP offers a rich reservoir of multi-target pharmacological agents. This whitepaper synthesizes the quantitative profiling, self-validating extraction methodologies, and molecular signaling pathways of BRP's core isoflavonoids, providing a rigorous foundation for translational research.

Phytochemical Profiling & Key Bioactives

The pharmacological efficacy of BRP is not derived from a single molecule, but rather a synergistic complex of isoflavonoids that modulate both inflammatory and oncogenic pathways. Table 1 summarizes the primary bioactive compounds, their effective concentrations, and their mechanistic targets based on recent in vitro and in vivo models.

Table 1: Quantitative and Mechanistic Profile of Key BRP Bioactives

| Compound | Chemical Class | Primary Bioactivity | Effective Concentration / MIC | Primary Mechanistic Target |

| Formononetin | Isoflavone | Anti-inflammatory, Neuroprotective | 10–40 µM (in vitro) | TLR4/NF-κB inhibition, M2 Polarization |

| Vestitol | Isoflavan | Anticancer, Antimicrobial | IC20 (HeLa), MIC ~15.6 µg/mL | PGES down-regulation |

| Neovestitol | Isoflavan | Anticancer, Anti-inflammatory | 102.9 µM (HeLa viability ↓ 80%) | NF-κB suppression |

| Medicarpin | Pterocarpan | Antioxidant, Anti-inflammatory | Varies by cell line | NRF2/HO-1 activation |

| Isoliquiritigenin | Chalcone | Antimicrobial | MIC 15.6–62.5 µg/mL | Bacterial cell wall/metabolism |

Data synthesized from 1[1] and 2[2].

Self-Validating Extraction & Purification Protocol

To transition BRP from crude biomass to pharmaceutical-grade isolates, researchers must employ extraction protocols that maximize yield while preserving the structural integrity of thermolabile isoflavonoids. The following protocol utilizes Ultrasound-Assisted Extraction (UAE) coupled with Liquid-Liquid Extraction (LLE) and chromatographic purification, designed as a self-validating system where each phase includes built-in quality control (QC) metrics.

Phase 1: Ultrasound-Assisted Extraction (UAE)

-

Objective: Solubilize the resinous matrix and extract the broad-spectrum polyphenolic profile.

-

Methodology: Macerate 2g of crude BRP biomass and homogenize with 25 mL of an ethanol:water (80:20 v/v) solution. Subject the mixture to an ultrasonic bath (200 W, 60 kHz) at 50°C for 50 minutes[3].

-

Causality & Logic: The 80% ethanol concentration is highly specific; it effectively breaks down the non-polar resinous propolis matrix while the 20% water content provides sufficient polarity to capture glycosylated flavonoids. Operating at 50°C increases the kinetic energy for solubility without crossing the thermal degradation threshold of sensitive isoflavonoids like neovestitol. Acoustic cavitation from the ultrasound accelerates mass transfer, drastically reducing extraction time compared to traditional 7-day maceration[3].

Phase 2: Liquid-Liquid Fractionation (LLE)

-

Objective: Isolate the isoflavonoid-rich fraction from waxes and highly polar tannins.

-

Methodology: Concentrate the hydroalcoholic extract under reduced pressure. Resuspend in water and partition sequentially with hexane, followed by chloroform[2].

-

Causality & Logic: This step relies on strict polarity shifts. Hexane (highly non-polar) strips away inactive lipids, waxes, and essential oils. The subsequent chloroform partition selectively targets moderately polar isoflavonoids (vestitol, formononetin), leaving highly polar impurities (e.g., heavy tannins) in the aqueous waste phase[2].

Phase 3: Preparative Purification & LC-ESI-MS/MS Validation

-

Objective: Isolate target compounds and validate fraction purity.

-

Methodology: Subject the chloroform fraction to Step-Gradient Counter-Current Chromatography (CCC) or Preparative HPLC using a gradient elution of water/acetic acid and methanol[4].

-

Self-Validating QC: Route a 20 µL aliquot of the eluate into an LC-ESI-MS/MS system. By continuously monitoring specific mass-to-charge (m/z) transitions (e.g., m/z 267 for formononetin), the system provides a self-validating feedback loop. If the target m/z peak area drops below a predefined threshold, the gradient elution is automatically recalibrated, ensuring that only high-purity fractions are collected[5].

BRP Isoflavonoid Extraction and Self-Validating Purification Workflow.

Mechanistic Pathways: Pharmacological Efficacy

The therapeutic potential of BRP isoflavonoids is grounded in their ability to intercept and modulate specific genomic and proteomic signaling cascades.

Macrophage Immunomodulation (TLR4/NF-κB Axis)

In models of exacerbated inflammation (e.g., LPS-activated RAW 264.7 murine macrophages), BRP extracts demonstrate profound immunomodulatory effects. BRP significantly down-regulates the transcription of genes related to Toll-like receptors, specifically Tlr4 and Tirap (which encodes the MyD88 adaptor-like protein, Mal)[6].

-

Causality: By inhibiting the upstream TLR4/TIRAP complex, BRP effectively starves the downstream pathways of activation signals. This leads to the suppression of NF-κB, Mitogen-Activated Protein Kinase (MAPK), and PI3K/AKT pathways[7]. Consequently, the production of pro-inflammatory mediators—including IL-1β, IL-12, GM-CSF, and Nitric Oxide (NO)—is drastically attenuated without compromising baseline macrophage viability[6]. Furthermore, formononetin specifically promotes the M2 polarization of macrophages, shifting the cellular phenotype from inflammatory to tissue-repairing[1].

Anticancer & Pro-apoptotic Signaling

Beyond inflammation, isolated isoflavonoids like vestitol and neovestitol exhibit targeted anticancer activity. Pharmacogenomic analyses of human tumor cells (HeLa) exposed to neovestitol reveal a significant decrease in cell viability (up to 80% reduction at 102.9 µM)[8].

-

Causality: The mechanism of action is intimately tied to the NF-κB transcription factor. In malignant cells, NF-κB activation drives the expression of the Prostaglandin E Synthase (PGES) gene, which is critical for cancer cell survival and proliferation. Neovestitol directly suppresses NF-κB activation, leading to a downstream collapse in PGES gene expression, ultimately promoting cancer cell death[8].

Modulation of TLR4/NF-κB Inflammatory Pathways by BRP Isoflavonoids.

Translational Considerations in Drug Development

While the in vitro and in vivo efficacy of BRP isoflavonoids is well-documented, their translation into clinical therapeutics requires overcoming pharmacokinetic hurdles. Compounds like formononetin and vestitol are highly lipophilic, resulting in poor aqueous solubility and limited oral bioavailability. To bypass this, modern drug development protocols are encapsulating BRP extracts into polymeric nanoparticles. This formulation strategy not only protects the thermolabile isoflavonoids from rapid gastric degradation but also enhances cellular uptake, ensuring that therapeutic concentrations (e.g., 10–40 µM for formononetin) are reliably achieved at the target tissue sites[1].

References

-

Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: a pharmacogenomic analysis. National Library of Medicine (NIH).8

-

Brazilian Red Propolis Attenuates Inflammatory Signaling Cascade in LPS-Activated Macrophages. PLOS One.7

-

Phytochemicals from Brazilian Red Propolis: A Review of Their Anti-Inflammatory Potential. MDPI.1

-

Isolation and analysis of bioactive isoflavonoids and chalcone from a new type of Brazilian propolis. ResearchGate.2

-

Evaluation of the antioxidant profile and cytotoxic activity of red propolis extracts from different regions of northeastern Brazil. PLOS One.3

-

Preparative Fractionation of Brazilian Red Propolis Extract Using Step-Gradient Counter-Current Chromatography. National Library of Medicine (NIH).4

-

Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification. Semantic Scholar.5

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the antioxidant profile and cytotoxic activity of red propolis extracts from different regions of northeastern Brazil obtained by conventional and ultrasound-assisted extraction | PLOS One [journals.plos.org]

- 4. Preparative Fractionation of Brazilian Red Propolis Extract Using Step-Gradient Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. repositorio.usp.br [repositorio.usp.br]

- 7. Brazilian Red Propolis Attenuates Inflammatory Signaling Cascade in LPS-Activated Macrophages | PLOS One [journals.plos.org]

- 8. Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: a pharmacogenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Targeting Streptococcus mutans Virulence: The Antimicrobial and Antibiofilm Dynamics of (+)-Vestitol

Executive Summary & Rationale

Streptococcus mutans is the primary etiological agent of dental caries, a ubiquitous biofilm-dependent oral disease[1]. The pathogen's virulence is driven by its acidogenicity, aciduricity, and its unique ability to synthesize a highly cohesive exopolysaccharide (EPS) matrix from dietary sucrose[1]. While broad-spectrum antimicrobials like chlorhexidine are effective, they often disrupt the commensal oral microbiome.

Recent pharmacognosy efforts have identified (+)-Vestitol—an isoflavonoid isolated from Brazilian red propolis (BRP)—as a highly targeted, potent therapeutic candidate[2]. This technical guide provides an in-depth analysis of (+)-Vestitol’s mechanism of action, quantitative efficacy, and the rigorous, self-validating experimental protocols required to evaluate its activity in drug development pipelines.

Mechanistic Architecture of (+)-Vestitol

Unlike traditional bactericidal agents that primarily target membrane integrity, (+)-Vestitol operates via a dual-axis mechanism that dismantles the structural and adaptive fitness of S. mutans biofilms[1].

Axis 1: Enzymatic Inhibition of EPS Matrix Assembly

The assembly of cariogenic biofilms depends heavily on glucosyltransferases (Gtfs). S. mutans secretes GtfB (synthesizes water-insoluble glucans) and GtfD (synthesizes soluble glucans)[1]. (+)-Vestitol directly inhibits the enzymatic activity of GtfD, and to a lesser extent GtfB, starving the biofilm of its structural EPS matrix[1]. Crucially, this is a post-translational enzymatic block; (+)-Vestitol achieves this structural collapse while having minimal effects on gtfBCD gene expression[1].

Axis 2: Transcriptional Repression of Stress Tolerance

To survive the acidic microenvironment it creates, S. mutans relies on complex stress-response operons. (+)-Vestitol significantly represses the transcription of sloA and copYAZ[1]. The sloABCR operon encodes a critical manganese/iron transport system, and sloA is strictly required for oxidative stress tolerance and virulence[1]. By downregulating these genes, (+)-Vestitol strips the pathogen of its adaptive fitness, rendering it highly susceptible to environmental stressors[1].

Figure 1: Dual-axis mechanism of action of (+)-Vestitol against S. mutans virulence factors.

Quantitative Efficacy Profiling

The antimicrobial potency of (+)-Vestitol has been quantified through standardized Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. It is often evaluated alongside its structural isomer, Neovestitol, which is also found in the BRP fraction[3].

Table 1: Antimicrobial Efficacy Metrics Against Planktonic S. mutans

| Compound / Agent | MIC Range (μg/mL) | MBC Range (μg/mL) | Primary Target Modality |

| (+)-Vestitol | 25 – 100 | 25 – 100 | GtfD/B, sloA, copYAZ[2] |

| Neovestitol | <6.25 – 50 | 25 – 100 | GtfD/B, NO-dependent pathways[2] |

| Neovestitol-Vestitol (NV) | 50 (Multispecies) | N/A | Subgingival / Cariogenic Biofilms[3] |

Note: The natural combination of neovestitol-vestitol (NV fraction) at 800 μg/mL has been shown to be as effective as fluoride in reducing the development of carious lesions in vivo[1].

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, assays evaluating (+)-Vestitol must be designed with internal causality checks. The following protocols integrate orthogonal validation to prevent false positives caused by compound precipitation or media interference.

Protocol 1: Broth Microdilution for MIC/MBC Determination

Causality & Rationale: Standard Mueller-Hinton broth lacks the specific carbohydrates required for S. mutans optimal growth. Brain Heart Infusion (BHI) broth supplemented with 1% glucose is utilized to ensure robust logarithmic growth, preventing artificially low MIC readings[2].

Step-by-Step Methodology:

-

Inoculum Preparation: Culture S. mutans (e.g., UA159) overnight in BHI broth at 37°C under 5% CO₂. Adjust the suspension to an OD₆₀₀ of 0.1 (approx.

CFU/mL), then dilute 1:100. -

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of (+)-Vestitol (dissolved in 1% DMSO) to achieve final concentrations ranging from 0.78 to 200 μg/mL[2].

-

Inoculation & Incubation: Add 100 μL of the diluted bacterial suspension to each well. Include a vehicle control (1% DMSO) and a positive control (0.12% Chlorhexidine). Incubate for 24 hours at 37°C in 5% CO₂.

-

Self-Validation (Resazurin Assay): To differentiate between bacteriostatic and bactericidal effects without optical interference from the compound, add 30 μL of 0.01% resazurin to each well. A color change from blue to pink indicates active metabolism.

-

MBC Confirmation: Plate 10 μL from all wells showing no visible growth (blue resazurin) onto BHI agar. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU[2].

Protocol 2: In Vitro Biofilm Accumulation & Gtf Activity Assay

Causality & Rationale: Polystyrene plates do not mimic the oral cavity. Saliva-coated hydroxyapatite (sHA) discs are used because they simulate the human enamel pellicle, providing a biologically relevant substrate for GtfC-mediated initial adherence[1]. Furthermore, 1% sucrose must be present as it is the obligate substrate for EPS synthesis[1].

Step-by-Step Methodology:

-

Pellicle Formation: Coat sterile HA discs with clarified human whole saliva for 1 hour at 37°C.

-

Biofilm Initiation: Transfer sHA discs to 24-well plates containing ultrafiltered yeast-tryptone extract (UFYTE) broth supplemented with 1% sucrose and the S. mutans inoculum.

-

Topical Treatment: Expose the forming biofilms to (+)-Vestitol (e.g., 400, 800 μg/mL) for 1 minute, twice daily, to mimic the pharmacokinetics of a therapeutic mouthrinse[1].

-

Orthogonal Validation (CFU vs. EPS):

-

CFU Counting: Sonicate the discs to detach the biofilm. Plate serial dilutions to quantify viable bacteria.

-

EPS Quantification: Isolate the insoluble EPS matrix from the sonicated suspension using 1M NaOH extraction, followed by quantification via the phenol-sulfuric acid method.

-

Logic Check: If EPS is reduced but CFU remains stable, the MoA is confirmed as anti-virulence (Gtf inhibition) rather than purely bactericidal[1].

-

Figure 2: Self-validating experimental workflow for assessing antibiofilm efficacy.

Translational Perspectives

The transition of (+)-Vestitol from a benchtop isolate to a clinical therapeutic requires careful formulation. Because it acts primarily by inhibiting virulence factors (EPS synthesis and stress tolerance) rather than outright killing the bacteria at sub-MIC concentrations, it presents a lower risk of inducing antimicrobial resistance[1]. Current drug development strategies favor the combination of Neovestitol and Vestitol (CNV), which has shown profound synergistic effects in modifying the profile of periodontitis-related subgingival multispecies biofilms[3].

References

1.1 - nih.gov 2. 2 - nih.gov 3.3 - mdpi.com 4.4 - chemfaces.com

Sources

- 1. Effect of Neovestitol-vestitol containing Brazilian red propolis on biofilm accumulation in vitro and dental caries development in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vestitol | CAS:35878-41-2 | Manufacturer ChemFaces [chemfaces.com]

Dalbergia ecastaphyllum as a Source of Vestitol: Isolation Protocols and Pharmacological Mechanisms

Executive Summary

Dalbergia ecastaphyllum (L.) Taub., a leguminous plant native to estuarine and mangrove ecosystems, is the primary botanical source of Brazilian Red Propolis (BRP) . The resinous exudate of this plant is exceptionally rich in isoflavonoids, most notably the chiral isoflavan (-)-vestitol (CAS 35878-41-2) . Vestitol has emerged as a high-value bioactive molecule in drug development due to its potent anti-inflammatory, antimicrobial, and antiparasitic properties . This technical guide provides a comprehensive framework detailing the extraction, purification, and mechanistic pharmacology of vestitol derived from D. ecastaphyllum.

Botanical and Chemical Profiling

D. ecastaphyllum synthesizes a unique profile of phenolic compounds as a defense mechanism against environmental stressors. Phytochemical analyses confirm that its stem resin contains high concentrations of liquiritigenin, isoliquiritigenin, formononetin, medicarpin, and vestitol . Vestitol (C₁₆H₁₆O₄) is characterized by a specific stereochemistry—typically (3S)-vestitol or (3R)-vestitol—that dictates its biological interactions, particularly its ability to modulate reactive oxygen species (ROS) and cellular signaling pathways .

Extraction and Purification Methodologies

To isolate vestitol with high yield and purity suitable for preclinical assays, a self-validating extraction protocol is required. The following methodology leverages the differential solubility of isoflavans and the elimination of non-polar plant waxes.

Step-by-Step Protocol: Ethanolic Maceration and Counter-Current Chromatography (CCC)

-

Raw Material Preparation: Harvest and mill the red resin from D. ecastaphyllum stems (or raw BRP) to increase the surface area for solvent interaction [[1]]([Link]).

-

Ethanolic Maceration: Suspend 3 g of the milled resin in 10 mL of absolute ethanol. Agitate the mixture at 100 rpm at 30°C for 7 days.

-

Causality: Absolute ethanol is selected due to its high dielectric constant, which efficiently solubilizes polar and semi-polar phenolic compounds like vestitol while minimizing the extraction of highly non-polar structural plant matrices .

-

-

Winterization (Dewaxing): Filter the crude extract to remove insoluble matter, then store the filtrate at -16°C overnight.

-

Causality: Lowering the temperature drastically reduces the solubility of long-chain aliphatic waxes, causing them to precipitate. This step is critical to prevent column clogging and pressure buildup during downstream chromatography .

-

-

Cold Filtration: Filter the chilled extract immediately to yield a dewaxed, polyphenol-rich ethanolic extract.

-

Preparative Fractionation (CCC): Inject the dewaxed extract into a Counter-Current Chromatography system using a normal phase elution mode (e.g., hexane:methanol:water 5:4:1 v/v/v). Apply a step-gradient to an upper organic phase (hexane:ethyl acetate:methanol:water 1:1:1:1 v/v/v/v) at 35 minutes [[1]]([Link]).

-

Causality: CCC relies on the partitioning of compounds between two immiscible liquid phases without a solid support matrix. This prevents the irreversible adsorption of vestitol to silica or resin, ensuring maximum recovery and >95% purity .

-

Workflow for the extraction and purification of Vestitol from D. ecastaphyllum resin.

Pharmacological Mechanisms of Action

Anti-Inflammatory Signaling

Vestitol acts as a potent immunomodulator. In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, (3S)-vestitol (at concentrations of 0.37 to 0.59 µM) significantly reduces nitric oxide (NO) release without inducing cytotoxicity .

-

Mechanistic Causality: Vestitol upregulates the transcription of the Socs3 (Suppressor of Cytokine Signaling 3) and Dab2 genes. These proteins act as upstream inhibitors of the NF-κB pathway . Consequently, the nuclear translocation of NF-κB is blocked, leading to the profound downregulation of pro-inflammatory cytokines, including IL-1β, IL-1α, G-CSF, and IL-10 [[2]]([Link]).

-

Neutrophil Migration: In vivo models demonstrate that pre-treatment with vestitol (1–10 mg/kg) drastically reduces LPS-induced neutrophil migration by suppressing the release of chemokines CXCL1/KC and CXCL2/MIP-2 .

Molecular mechanism of Vestitol's anti-inflammatory action via NF-κB pathway inhibition.

Antiparasitic Activity against Trypanosoma cruzi

Beyond inflammation, vestitol exhibits targeted toxicity against the epimastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease .

-

Mechanistic Causality: In vitro flow cytometry assays utilizing propidium iodide (PI) confirm that vestitol compromises parasite membrane integrity, acting as a membrane permeability enhancer . Furthermore, molecular docking studies reveal a high binding affinity between vestitol and farnesyl diphosphate synthase (FPPS), an enzyme critical for the parasite's ergosterol synthesis .

Quantitative Data Presentation

The following table summarizes the key quantitative pharmacodynamic metrics of vestitol derived from D. ecastaphyllum.

| Biological Target / Assay | Effective Concentration / Dose | Observed Pharmacological Effect | Reference |

| Peritoneal Macrophages (LPS-stimulated) | 0.55 µM | 60% reduction in Nitric Oxide (NO) release; no loss in cell viability. | [[2]]([Link]) |

| Neutrophil Migration (In vivo) | 1, 3, or 10 mg/kg | Significant reduction in leukocyte rolling, adherence, and CXCL1/2 release. | |

| Trypanosoma cruzi (Epimastigotes) | >15.62 μg/mL | Increased membrane permeability (PI uptake) and FPPS inhibition. | |

| Colon Carcinogenesis (In vivo model) | 48 mg/kg (D. ecastaphyllum extract) | 86% reduction in COX-2 expression; significant drop in pre-neoplastic lesions. |

Conclusion

Dalbergia ecastaphyllum serves as a highly specialized botanical factory for the synthesis of vestitol . Through optimized extraction protocols utilizing winterization and counter-current chromatography, researchers can isolate this isoflavan with the purity required for advanced pharmacological testing . By simultaneously modulating the NF-κB inflammatory axis and disrupting parasitic membrane integrity, vestitol presents a multifaceted profile that warrants accelerated investigation in the fields of autoimmune disease management and anti-parasitic drug development .

References

-

Rocha, M.B., et al. (2022). "Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages". MDPI. URL: [Link]

-

Author(s) (2023). "Anti-Trypanosoma cruzi Potential of Vestitol Isolated from Lyophilized Red Propolis". MDPI. URL: [Link]

-

Franchin, M., et al. (2016). "Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action". Journal of Natural Products / PubMed. URL: [Link]

-

Author(s) (2020). "Dalbergia ecastaphyllum (L.) Taub. and Symphonia globulifera L.f.: The Botanical Sources of Isoflavonoids and Benzophenones in Brazilian Red Propolis". Molecules / MDPI. URL: [Link]

-

Author(s) (2022). "Toxicological and chemoprevention studies of Dalbergia ecastaphyllum (L.) Taub. stem, the botanical source of Brazilian red propolis". Journal of Pharmacy and Pharmacology / PubMed. URL: [Link]

-

Author(s) (2024). "Preparative Fractionation of Brazilian Red Propolis Extract Using Step-Gradient Counter-Current Chromatography". MDPI. URL: [Link]

-

Author(s) (2024). "Development of a Benzophenone-Free Red Propolis Extract and Evaluation of Its Efficacy against Colon Carcinogenesis". pharmRxiv. URL: [Link]

Sources

(+)-Vestitol as a Modulator of Neutrophil Migration: Mechanistic Insights and Experimental Workflows

Neutrophil migration is a fundamental hallmark of acute inflammation. While essential for clearing pathogens and initiating tissue repair, the excessive or prolonged infiltration of neutrophils is a primary driver of tissue damage in chronic inflammatory and autoimmune diseases. (+)-Vestitol, an isoflavonoid isolated from Brazilian red propolis, has emerged as a highly promising anti-inflammatory agent. Recent pharmacological evaluations demonstrate its profound ability to inhibit neutrophil chemotaxis, rolling, and adhesion[1].

As drug development professionals and application scientists, we must look beyond phenotypic observations and rigorously interrogate the mechanism of action. This technical guide synthesizes the mechanistic causality of (+)-Vestitol and provides self-validating experimental workflows designed to ensure high-fidelity data in preclinical evaluations.

Mechanistic Causality: The Dual-Axis Inhibition Model

The therapeutic efficacy of (+)-Vestitol is not derived from generalized immunosuppression or cytotoxicity, but rather from a highly targeted, dual-axis modulation of the inflammatory cascade[1]. It acts simultaneously on the source of the chemoattractant gradient and the responding effector cells.

Axis 1: Macrophage Modulation (Indirect Pathway) Upon stimulation by pathogen-associated molecular patterns (e.g., LPS), resident macrophages secrete potent chemokines—specifically CXCL1/KC and CXCL2/MIP-2—which establish the chemotactic gradient required for neutrophil recruitment[1]. (+)-Vestitol significantly attenuates the release of these chemokines[1]. Furthermore, it downregulates the expression of Icam-1 and impedes the NF-κB signaling pathway, effectively dampening the localized inflammatory signal without ablating basal immune surveillance[2].

Axis 2: Neutrophil Desensitization (Direct Pathway)

Beyond reducing the chemokine gradient, (+)-Vestitol acts directly on the neutrophils themselves[1]. When chemokines like CXCL2 or lipid mediators like LTB4 bind to their respective receptors (e.g., CXCR2) on the neutrophil surface, they typically trigger a rapid intracellular calcium (

Crucially, (+)-Vestitol achieves this without downregulating the surface expression of the CXCR2 receptor, confirming a true signal-transduction blockade rather than receptor internalization or cellular degradation[1].

Dual-axis inhibition of neutrophil migration by (+)-Vestitol targeting macrophages and calcium influx.

Quantitative Efficacy Profile

To facilitate cross-study comparison and dose-selection for future in vivo and in vitro models, the pharmacological effects of (+)-Vestitol are summarized below based on established preclinical data[1][3].

| Experimental Model | Concentration / Dose | Target / Readout | Observed Pharmacological Effect |

| In Vivo (Mice) | 1, 3, 10 mg/kg | Neutrophil Migration (LPS/mBSA) | Dose-dependent reduction in migration into the inflammatory site[1]. |

| In Vivo (Mice) | 10 mg/kg | Intravital Microscopy | Significant reduction in leukocyte rolling and firm adherence[1]. |

| In Vitro (Macrophage) | 1, 3, 10 μM | CXCL1/KC & CXCL2/MIP-2 | Decreased chemokine release into the culture supernatant[1]. |

| In Vitro (Neutrophil) | 3, 10 μM | Chemotaxis & Calcium Influx | Reduced chemotaxis to CXCL2/LTB4; blunted intracellular |

| In Vitro (Neutrophil) | 10 μM | CXCR2 Expression | No change, validating a non-destructive, signal-modulatory mechanism[1]. |

Self-Validating Experimental Protocols

In rigorous pharmacological screening, a reduction in cell migration can easily be an artifact of cellular toxicity or non-specific receptor degradation. The following protocols are designed as self-validating systems . By pairing primary functional readouts (migration/adhesion) with secondary mechanistic controls (viability/receptor expression), we establish undeniable causality.

Protocol A: In Vivo Leukocyte Rolling and Adhesion (Intravital Microscopy)

Causality Check: We utilize both LPS (innate, TLR4-mediated) and mBSA (adaptive, immune-complex-mediated) to induce inflammation[1]. Demonstrating (+)-Vestitol's efficacy across both models proves its broad-spectrum utility in targeting the convergent downstream pathway of neutrophil recruitment, rather than acting as a narrow-spectrum antigen inhibitor.

-

Subject Preparation: Fast male C57BL/6 mice for 12 hours prior to the experiment.

-

Pre-treatment: Administer (+)-Vestitol (10 mg/kg, s.c.) or vehicle control 1 hour prior to the inflammatory stimulus[1].

-

Stimulus Induction: Inject LPS (intraperitoneal) to induce localized acute inflammation[1].

-

Surgical Preparation: After 2-4 hours, anesthetize the mice. Perform a midline laparotomy to expose the mesenteric microcirculation. Superfuse the tissue continuously with physiological saline at 37°C.

-

Microscopic Evaluation: Using an intravital microscope equipped with a camera, select post-capillary venules (10–15 μm diameter).

-

Data Acquisition:

-

Rolling: Count the number of leukocytes moving at a velocity less than the erythrocytes per minute.

-

Adhesion: Count the number of leukocytes that remain stationary on the venular endothelium for

30 seconds per 100 μm of the vessel length.

-

Protocol B: In Vitro Chemotaxis and Calcium Influx Assay

Causality Check: Why do we measure CXCR2 expression via flow cytometry alongside calcium influx? Because a reduction in chemotaxis could merely be the result of receptor internalization. By confirming that CXCR2 expression remains unchanged at 10 μM, we isolate the mechanism of action to the uncoupling of the intracellular calcium signaling cascade[1]. Furthermore, a parallel Trypan Blue or MTT assay must be run to confirm >95% cell viability, ruling out cytotoxicity[1].

-

Neutrophil Isolation: Isolate neutrophils from the bone marrow of naive mice using a Percoll density gradient.

-

Pre-treatment: Incubate isolated neutrophils (

cells/mL) with (+)-Vestitol (3 or 10 μM) or vehicle for 30 minutes at 37°C[1]. -

Chemotaxis Assay (Boyden Chamber):

-

Place CXCL2/MIP-2 or LTB4 in the lower compartment of a modified Boyden chamber.

-

Place the pre-treated neutrophils in the upper compartment, separated by a 5 μm pore polycarbonate filter.

-

Incubate for 1 hour at 37°C. Count the migrated cells in the lower chamber using a hemocytometer.

-

-

Calcium Influx Validation:

-

Load a separate batch of pre-treated neutrophils with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 30 minutes.

-

Stimulate with CXCL2/MIP-2 and immediately measure real-time fluorescence kinetics using a spectrofluorometer. A blunted fluorescence peak confirms the inhibition of

mobilization[1].

-

-

Receptor Expression Control:

-

Stain a final batch of pre-treated neutrophils with an anti-CXCR2 fluorescent antibody.

-

Analyze via flow cytometry to verify that Mean Fluorescence Intensity (MFI) remains constant relative to the vehicle control[1].

-

Self-validating experimental workflow for assessing (+)-Vestitol's pharmacological efficacy.

Conclusion and Translational Outlook

The targeted inhibition of neutrophil migration without inducing broad cellular toxicity positions (+)-Vestitol as a highly compelling candidate for further pharmaceutical development. By simultaneously dampening macrophage-derived chemokine gradients and directly uncoupling neutrophil calcium signaling, (+)-Vestitol effectively halts the rolling, adhesion, and transmigration sequence. Future translational studies should focus on optimizing the bioavailability of this isoflavonoid and evaluating its long-term efficacy in chronic inflammatory models, such as rheumatoid arthritis or chronic obstructive pulmonary disease (COPD).

References

-

Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action Journal of Natural Products - ACS Publications[Link]

-

Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages MDPI[Link]

-

Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis PubMed - NIH[Link]

Sources

Natural sources of (+)-Vestitol extraction

The Isolation and Pharmacological Profiling of (+)-Vestitol: A Technical Guide to Natural Extraction

Executive Summary

(+)-Vestitol, specifically its (3S)-stereoisomer, is a highly bioactive isoflavan with profound pharmacological potential. Widely recognized for its potent anti-inflammatory, antimicrobial, and selective cytotoxic properties, (+)-vestitol is a prime candidate for advanced drug development[1],[2]. This whitepaper provides a comprehensive, field-proven methodology for the extraction, isolation, and structural validation of (+)-vestitol from its primary natural sources. By bridging the gap between raw botanical processing and high-purity downstream applications, this guide establishes a self-validating framework for researchers and formulation scientists.

Botanical Sources and Biosynthetic Origins

While (+)-vestitol can be found in trace amounts in the leaves of Trifolium arvense and the model legume Lotus japonicus[3],[4], the most abundant and commercially viable natural source is Brazilian Red Propolis (BRP) [1].

-

Botanical Origin: BRP is a unique resinous exudate collected by Apis mellifera bees, botanically originating from the leguminous plant Dalbergia ecastophyllum[1],[5].

-

Chemical Matrix: The BRP matrix is highly complex, containing waxes, formononetin, medicarpin, isoliquiritigenin, and high concentrations of (+)-vestitol and its isomer neovestitol[6],[7]. The co-occurrence of neovestitol necessitates high-resolution downstream purification to isolate pure (+)-vestitol.

Extraction Dynamics: Causality and Optimization

The extraction of (+)-vestitol requires penetrating a dense, hydrophobic resinous matrix without degrading the target phenolic compounds.

-

Solvent Selection: A hydroalcoholic mixture (70–80% Ethanol) is optimal. The ethanol fraction solubilizes the moderately polar isoflavonoids, while the water content swells the botanical/resinous matrix, increasing porosity and solvent penetration[6],[8].

-

Ultrasound-Assisted Extraction (UAE) vs. Conventional Maceration: UAE is the method of choice[6]. Acoustic cavitation generates microbubbles that implode, physically disrupting the resin matrix. This reduces extraction time from days to minutes and enhances mass transfer, preventing the thermal degradation of sensitive phenolic compounds[6],[9].

Table 1: Comparison of Extraction Methodologies for BRP

| Parameter | Conventional Maceration | Ultrasound-Assisted Extraction (UAE) | Causality / Scientific Rationale |

| Solvent | 80% Ethanol | 70-80% Ethanol | Matches the dielectric constant of isoflavans. |

| Time | 24 - 72 hours | 30 - 45 minutes | Cavitation accelerates mass transfer[6]. |

| Temperature | Room Temp (25°C) | Controlled (40°C) | Mild heat reduces solvent viscosity without degrading phenolics. |

| Yield (Phenolics) | ~12.0 mg GAE/g | ~15.4 mg GAE/g | Enhanced cellular disruption releases bound phenolics[8]. |

Step-by-Step Isolation and Purification Protocol

To achieve ≥98% purity of (+)-vestitol[1], a multi-dimensional chromatographic approach is required. This protocol is designed as a self-validating system, ensuring that each step removes a specific class of matrix contaminants.

Step 1: Crude Extraction (UAE)

-

Pulverize raw BRP to a fine powder to maximize the surface area.

-

Suspend 100 g of BRP in 1000 mL of 70% ethanol.

-

Sonicate at 40°C for 30 minutes (40 kHz) to induce acoustic cavitation[6].

-

Filter through Whatman No. 1 paper and evaporate the solvent under reduced pressure to yield the crude Ethanolic Extract of Propolis (EEP).

Step 2: Liquid-Liquid Partitioning (Defatting)

-

Suspend the EEP in 300 mL of HPLC-grade water.

-

Partition sequentially with Hexane (3 x 300 mL) to remove non-polar waxes and lipids.

-

Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 x 300 mL). The EtOAc fraction concentrates the isoflavonoids, including (+)-vestitol[8].

Step 3: Counter-Current Chromatography (CCC) Rationale: Propolis resins often irreversibly bind to solid stationary phases (like silica gel), causing severe sample loss. CCC relies on a liquid stationary phase, ensuring near 100% sample recovery and the efficient removal of residual waxes[7].

-

Prepare a biphasic solvent system (e.g., Hexane:EtOAc:Methanol:Water).

-

Inject the EtOAc fraction into the CCC apparatus using step-gradient elution.

-

Collect fractions and monitor via Thin Layer Chromatography (TLC) under UV 254 nm. Pool fractions rich in vestitol/neovestitol.

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Rationale: The separation of (+)-vestitol from its isomer neovestitol requires high theoretical plate counts[7].

-

Column: C18 Reversed-Phase (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: Gradient of Water (A) and Acetonitrile (B). Start at 40% B, increasing to 60% B over 45 minutes[10].

-

Detection: Diode Array Detector (DAD) set to 260 nm[10].

-

Validation: Lyophilize the collected (+)-vestitol peak. Confirm structure and absolute configuration (3S) via 1H-NMR, 13C-NMR, and Mass Spectrometry (MS)[8]. Purity must be ≥98% via analytical HPLC[1].

Fig 1. Step-by-step isolation workflow of (+)-vestitol from Brazilian Red Propolis.

Pharmacological Profiling and Mechanisms of Action

(+)-Vestitol has demonstrated profound biological activities, making it a highly valuable target for therapeutic applications.

Anti-Inflammatory Activity: (+)-Vestitol acts as a potent immunomodulator. In murine models, pre-treatment with vestitol (1–10 mg/kg) significantly reduces LPS-induced neutrophil migration[2]. Mechanistically, it inhibits the activation of the NF-κB and Erk 1/2 pathways[11]. At concentrations as low as 0.55 µM, it inhibits Nitric Oxide (NO) production by 83% without inducing cytotoxicity[11],[8]. Furthermore, it shifts macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, upregulating the release of IL-10[11].

Fig 2. (+)-Vestitol-mediated anti-inflammatory signaling and macrophage polarization.

Antimicrobial and Cytotoxic Efficacy: Quantitative assays validate (+)-vestitol's efficacy against specific cancer cell lines and oral pathogens, such as disrupting the biofilm formation of Streptococcus mutans, a primary cariogenic bacterium[7].

Table 2: Quantitative Pharmacological Profile of (+)-Vestitol

| Target / Assay | Effective Concentration | Biological Effect |

| Macrophage NO Production | 0.55 µM | 83% inhibition of NO; reduction of TNF-α and IL-6[11]. |

| Neutrophil Migration (In vivo) | 1 - 10 mg/kg | Significant reduction in LPS-induced migration[2]. |

| Streptococcus mutans | MIC: 25 - 100 µg/mL | Inhibition of bacterial growth and biofilm disruption[7]. |

| Leukemia Cells | IC50: 2 - 7 µM | Selective cytotoxicity and apoptosis induction[1]. |

| Trypanosoma cruzi | IC50: 12.8 µg/mL (Extract) | Trypanocidal activity against epimastigote forms[8]. |

Conclusion

The extraction and isolation of (+)-vestitol from Dalbergia ecastophyllum-derived Brazilian Red Propolis represents a highly reproducible pathway to obtaining this valuable isoflavan. By leveraging Ultrasound-Assisted Extraction combined with Counter-Current Chromatography and Preparative HPLC, researchers can bypass the traditional bottlenecks of resin processing. The resulting high-purity (+)-vestitol serves as a robust foundation for advanced preclinical studies, particularly in anti-inflammatory and antimicrobial therapeutics.

References[1] Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: a pharmacogenomic analysis. NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6001648/[2] Vestitol Isolated from Brazilian Red Propolis Inhibits Neutrophils Migration in the Inflammatory Process: Elucidation of the Mechanism of Action. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jnatprod.5b00786[6] Evaluation of the antioxidant profile and cytotoxic activity of red propolis extracts from different regions of northeastern Brazil obtained by conventional and ultrasound-assisted extraction. PLOS One.https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0219063[3] Vestitol ((±)-Vestitol) | Natural Product. MedChemExpress. https://www.medchemexpress.com/vestitol.html[11] Vestitol | CAS#35878-41-2. MedKoo Biosciences. https://www.medkoo.com/products/333110[4] An In-depth Technical Guide to Isovestitol: Natural Sources and Extraction. BenchChem.https://www.benchchem.com/guide/isovestitol[7] Anti-Inflammatory and Antimicrobial Evaluation of Neovestitol and Vestitol Isolated from Brazilian Red Propolis. ResearchGate.https://www.researchgate.net/publication/236243958_Anti-Inflammatory_and_Antimicrobial_Evaluation_of_Neovestitol_and_Vestitol_Isolated_from_Brazilian_Red_Propolis[8] Anti-Trypanosoma cruzi Potential of Vestitol Isolated from Lyophilized Red Propolis. MDPI.https://www.mdpi.com/1420-3049/28/23/7826[10] Combination of neovestitol and vestitol impair the subgingival multispecies biofilm development. Taylor & Francis.https://www.tandfonline.com/doi/full/10.1080/20002297.2023.2166660[9] Isolation and Structure Identification of Flavonoids. IntechOpen.https://www.intechopen.com/chapters/56230[5] Baccharis dracunculifolia and Dalbergia ecastophyllum, Main Plant Sources for Bioactive Properties in Green and Red Brazilian Propolis. ACS Publications.https://pubs.acs.org/doi/10.1021/jf400936t

Sources

- 1. Isoflavonoids from Brazilian red propolis down-regulate the expression of cancer-related target proteins: a pharmacogenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of the antioxidant profile and cytotoxic activity of red propolis extracts from different regions of northeastern Brazil obtained by conventional and ultrasound-assisted extraction | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and Structure Identification of Flavonoids | IntechOpen [intechopen.com]

- 10. tandfonline.com [tandfonline.com]

- 11. medkoo.com [medkoo.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vestitol in Ethanol Extracts

Introduction & Scope

Vestitol is a characteristic isoflavonoid and phytoalexin predominantly found in Dalbergia ecastaphyllum, Brazilian red propolis (BRP), and the root exudates of Lotus japonicus[1][2]. Recognized for its potent antimicrobial, anti-inflammatory, and antioxidant properties, vestitol serves as a primary chemical marker for the standardization of propolis-derived therapeutics[1][3].

Quantifying vestitol in natural matrices is notoriously challenging due to the presence of highly complex interferents, ranging from polar phenolic acids to highly lipophilic polyprenylated benzophenones and waxes[3][4]. This application note details a robust, self-validating Reverse-Phase HPLC-DAD (Diode-Array Detection) protocol designed to achieve baseline resolution and accurate quantification of vestitol in ethanol extracts.

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, every step in this protocol is driven by specific physicochemical rationales:

-

Extraction Causality (Solvent Selection): An 80% ethanol (v/v) solvent system is utilized because it perfectly balances the dielectric constant required to solubilize mid-polar isoflavonoids like vestitol, neovestitol, and medicarpin[5]. Pure water fails to extract these compounds, while 100% ethanol indiscriminately extracts excessive amounts of lipophilic waxes that can permanently foul chromatographic systems[4].

-

Sample Clean-up (Winterization): Propolis and plant resins contain high-molecular-weight waxes. By chilling the crude ethanol extract to -20°C, these waxes undergo temperature-dependent precipitation. Removing them prior to injection is a critical self-validating step that prevents irreversible adsorption onto the HPLC column's stationary phase[4].

-

Chromatographic Causality (Gradient Elution): Vestitol is a relatively hydrophobic molecule. A C18 stationary phase provides the necessary hydrophobic retention[2]. An isocratic method is insufficient for such complex matrices; therefore, a gradient elution transitioning from a highly aqueous to a highly organic mobile phase is employed. This ensures polar interferents elute in the void volume, vestitol resolves cleanly in the mid-gradient, and lipophilic benzophenones (e.g., guttiferone E) are washed off at the end of the run[6].

-

Detection Causality: Vestitol exhibits a distinct UV absorption maximum at approximately 275–280 nm due to its aromatic ring structure[6]. Diode-Array Detection (DAD) is utilized not only for quantification but to confirm peak purity via spectral matching, ensuring that the vestitol peak is not artificially inflated by co-eluting impurities[1].

Experimental Workflows & Logic Visualization

Fig 1: End-to-end workflow for Vestitol extraction and HPLC quantification.

Fig 2: Reverse-phase separation logic for resolving Vestitol from complex matrices.

Step-by-Step Methodology

Preparation of the Ethanol Extract

-

Milling: Pulverize the raw material (e.g., Brazilian red propolis) to a fine powder to maximize the surface area for solvent penetration.

-

Solvent Addition: Accurately weigh 2.0 g of the pulverized sample into a 50 mL amber Erlenmeyer flask. Add 25.0 mL of 80% Ethanol (v/v)[5].

-

Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath. Sonicate at 50°C for 50 minutes (200 W, 60 kHz)[5]. Note: 50°C increases the solubility of isoflavonoids without inducing thermal degradation, while acoustic cavitation accelerates intracellular diffusion.

-

Winterization: Transfer the crude extract to a freezer (-20°C) for 12 hours to force the precipitation of ethanol-soluble waxes[4].

-

Centrifugation: Centrifuge the cold extract at 10,000 rpm for 10 minutes at 4°C. Collect the supernatant and adjust the final volume to exactly 25.0 mL with 80% ethanol.

Sample Clean-up and Preparation

-

Dilution: Dilute the stock extract 1:10 with HPLC-grade Methanol. Note: Injecting a sample in a solvent stronger than the initial mobile phase can cause peak broadening and distortion.

-

Microfiltration: Filter the diluted sample through a 0.45 µm PTFE syringe filter directly into an amber HPLC autosampler vial. PTFE is chemically inert and prevents the introduction of particulates that degrade pump seals.

Preparation of Standard Solutions

-

Stock Solution: Dissolve 10.0 mg of high-purity Vestitol reference standard (≥98%) in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock.

-

Calibration Curve: Serially dilute the stock solution with Methanol to generate a 6-point calibration curve ranging from 5.0 µg/mL to 150.0 µg/mL.

HPLC-DAD Analytical Conditions

The following chromatographic conditions are optimized for the baseline resolution of vestitol from structurally similar isoflavonoids (e.g., neovestitol, formononetin)[1][6].

| Parameter | Specification |

| Column | Reverse-Phase C18 (250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | HPLC-Grade Methanol + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection (DAD) | Quantification at 275 nm; Spectrum recording 200–400 nm |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |

| 0.0 | 70 | 30 | Initial Hold (Polar elution) |

| 5.0 | 70 | 30 | Isocratic Hold |

| 25.0 | 30 | 70 | Linear Gradient (Vestitol elution) |

| 35.0 | 0 | 100 | Linear Gradient (Non-polar wash) |

| 40.0 | 0 | 100 | Isocratic Wash |

| 45.0 | 70 | 30 | Re-equilibration |

Quantitative Data & Method Validation

A self-validating analytical method requires rigorous statistical confirmation. The data below summarizes typical validation parameters expected when applying this protocol to vestitol quantification[1].

| Validation Parameter | Result / Acceptance Criteria |

| Linearity Range | 5.0 – 150.0 µg/mL |

| Correlation Coefficient ( | > 0.9990 |

| Limit of Detection (LOD) | ~ 0.5 µg/mL (S/N ≥ 3) |

| Limit of Quantification (LOQ) | ~ 1.5 µg/mL (S/N ≥ 10) |

| Intra-day Precision (RSD%) | < 2.5% |

| Inter-day Precision (RSD%) | < 3.5% |

| Peak Purity Index (DAD) | > 990 / 1000 (Confirms absence of co-elution) |

References

-

A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum Source: PubMed (NIH) / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

-

HPLC profile of the extract of Brazilian red propolis (ERP) and its fractions Source: ResearchGate URL:[Link]

-

Vestitol as a Chemical Barrier against Intrusion of Parasitic Plant Striga hermonthica into Lotus japonicus Roots Source: Taylor & Francis Online URL:[Link]

-

Preparative Fractionation of Brazilian Red Propolis Extract Using Step-Gradient Counter-Current Chromatography Source: PubMed Central (NIH) / Molecules URL:[Link]

-

Evaluation of the antioxidant profile and cytotoxic activity of red propolis extracts from different regions of northeastern Brazil obtained by conventional and ultrasound-assisted extraction Source: PubMed Central (NIH) / PLOS One URL:[Link]

Sources

- 1. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparative Fractionation of Brazilian Red Propolis Extract Using Step-Gradient Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the antioxidant profile and cytotoxic activity of red propolis extracts from different regions of northeastern Brazil obtained by conventional and ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Total Synthesis and Intermediate Characterization of (±)-Vestitol

Introduction & Scientific Context

(±)-Vestitol (7,2'-dihydroxy-4'-methoxyisoflavan) is a naturally occurring isoflavonoid phytoalexin predominantly isolated from Leguminosae species such as Lotus japonicus and Tabebuia chrysantha[1]. It has garnered significant attention in drug development due to its potent anti-inflammatory properties and targeted antiparasitic activity against Leishmania braziliensis and Trypanosoma cruzi[2]. The total synthesis of vestitol presents a unique stereochemical and regiochemical challenge: the precise construction of the oxygen-containing chroman scaffold (C-ring) and the establishment of the correct oxidation state at the C3/C4 positions[3].

As an Application Scientist, navigating the synthesis of such isoflavans requires moving beyond rudimentary step-following. This guide deconstructs the causality behind two leading synthetic routes, providing self-validating protocols designed for high-fidelity replication in drug development laboratories.

Causality in Synthetic Design

To achieve the total synthesis of (±)-Vestitol, two distinct, field-proven methodologies have emerged. Each relies on a fundamentally different mechanistic logic to close the C-ring.

Route A: The Intramolecular Wittig Olefination Strategy

Developed by Luniwal and Erhardt, this strategy relies on the early establishment of the carbon framework via etherification, followed by an intramolecular Wittig reaction to close the ring[4].

-

Causality of Reagent Choice: The use of Potassium tert-butoxide (KOt-Bu) in anhydrous methanol is highly unorthodox for standard Wittig reactions, which typically require aprotic solvents (e.g., THF) to prevent ylide quenching. However, in this intramolecular variant, the highly polar phosphonium salt requires methanol for complete solvation[4]. Because the aldehyde electrophile is tethered directly to the ylide, the effective molarity (local concentration) is exceptionally high. This proximity allows the intramolecular cyclization to outcompete the intermolecular quenching by the protic solvent, rapidly forming the isoflav-3-ene intermediate[4].

Route B: The BBr₃-Promoted Tandem Cyclization Strategy

Recently optimized by Gao et al., this route bypasses the isoflav-3-ene intermediate entirely, opting instead to build a rigid pterocarpan core[3].

-

Causality of Reagent Choice: Boron tribromide (BBr₃) is traditionally utilized for simple ether deprotection. Here, it is deployed as a dual-action reagent. First, it acts as a Lewis acid to selectively cleave the less sterically hindered methyl ethers, unveiling a reactive phenol[3]. Second, the highly Lewis-acidic environment immediately promotes an intramolecular nucleophilic attack of this nascent phenol onto the adjacent electrophilic center. This "tandem" O-demethylation/cyclization zips up the pterocarpan core in a single pot, preventing the accumulation of unstable intermediates[5]. The rigid pterocarpan is subsequently subjected to Pd/C-catalyzed hydrogenolysis, which specifically inserts into the strained benzylic C-O bond, opening the ring to yield the flexible isoflavan (vestitol)[5].

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the desired scale and available laboratory infrastructure. The table below summarizes the critical metrics of both strategies.

| Metric | Route A: Wittig Strategy | Route B: Tandem Cyclization Strategy |

| Primary Reference | Luniwal et al. (2011)[4] | Gao et al. (2025)[3] |

| Total Steps | 8 | 6 |

| Overall Yield | ~30% | 13% |

| Key Intermediate | Isoflav-3-ene (Chromene core) | Pterocarpan 23 |

| Core Ring Formation | Intramolecular Wittig Olefination | BBr₃-Promoted Tandem Cyclization |

| Final Transformation | Alkene Hydrogenation | Benzylic C-O Hydrogenolysis |

| Scalability | High (Multigram scale demonstrated) | Moderate (Requires careful BBr₃ handling) |

Step-by-Step Experimental Protocols

The following protocols are adapted from the Wittig strategy[4] and are engineered as self-validating systems to ensure experimental trustworthiness.

Protocol 1: Synthesis of Isoflav-3-ene Intermediate via Intramolecular Wittig Olefination

Objective: Construct the chromene core via base-catalyzed intramolecular cyclization. Reagents: Phosphonium salt precursor (0.11 mmol), Potassium tert-butoxide (KOt-Bu, 0.4 mmol), Anhydrous Methanol (15 mL), Dichloromethane (CH₂Cl₂).

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert Nitrogen (N₂) gas to prevent oxidative degradation of the ylide.

-

Dissolution: Dissolve the phosphonium salt in 15 mL of anhydrous methanol.

-

Insight: Methanol is chosen over THF to maximize the solubility of the highly polar phosphonium precursor, ensuring a homogeneous reaction mixture[4].

-

-

Base Addition: Add KOt-Bu (45 mg, 0.4 mmol) in a single portion under continuous N₂ flow[4].

-

Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 65 °C) for 16–20 hours[4].

-

Concentration: Upon completion, cool the mixture to room temperature and concentrate it to one-third of its original volume under reduced pressure[4].

-

Filtration & Extraction: Filter the concentrated mixture to remove precipitated inorganic salts. Dissolve the resulting residue in CH₂Cl₂ (30 mL)[4].

-

Washing: Wash the organic phase sequentially with distilled H₂O (2 × 15 mL) and brine (15 mL) to remove residual methanol and salts[4].

-

Insight: Brine is critical here to break any micro-emulsions formed by the residual phosphine oxides.

-

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the isoflav-3-ene intermediate (~70% yield)[4].

Self-Validation Checkpoint: The product should appear as a distinct, less polar spot on TLC (R_f ~0.6 in 1:1 EtOAc/Hexane) compared to the highly polar phosphonium salt baseline spot. A successful extraction will yield a clear organic layer with no emulsion, confirmed by a sharp melting point of 119–122 °C for the isolated solid[4].